molecular formula C8H13B B1279345 1-(Bromomethylene)-4-methylcyclohexane CAS No. 77842-32-1

1-(Bromomethylene)-4-methylcyclohexane

Cat. No. B1279345
CAS RN: 77842-32-1
M. Wt: 189.09 g/mol
InChI Key: APDZMZZCCYYOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethylene)-4-methylcyclohexane (BMMC) is an organic compound that has been extensively studied in the scientific community due to its versatility and potential applications in various fields. BMMC is a colorless liquid with a low boiling point and a high vapor pressure, making it an ideal candidate for synthesis, reaction studies, and other laboratory experiments. Additionally, BMMC has been studied for its potential applications in medicinal chemistry, as it has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis of 1-alkylidenyl-tetrahydroisoquinolines

  • Summary of Application : 1-(Bromomethylene)-4-methylcyclohexane is used in the modular synthesis of 1-alkylidenyl-tetrahydroisoquinolines (1-bromomethylene-THIQs). This compound is a prevalent scaffold found in many bioactive alkaloids .
  • Methods of Application : The synthesis involves a Catellani reaction of aryl iodides, aziridines, and terminal alkynes followed by an N-bromosuccinimide (NBS)-mediated cyclization . This approach features mild reaction conditions, wide substrate scope, good step-economy, and good scalability .
  • Results or Outcomes : Using this method, the researchers accomplished the concise total synthesis of (±)-cularine, formal synthesis of 8-oxopseudopalmatine, and the first total synthesis of dactyllactone A . This demonstrates the wide synthetic potential of this method .

Synthesis of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide

  • Summary of Application : 1-(Bromomethylene)-4-methylcyclohexane is used in the synthesis of a new bicyclic sulfonamide derivative .
  • Methods of Application : The compound was synthesized in the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile . The proposed mechanism of the investigated reaction involves the Wagner–Meerwein rearrangement stage .
  • Results or Outcomes : The result was the synthesis of a new bicyclic sulfonamide derivative .

properties

IUPAC Name

1-(bromomethylidene)-4-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c1-7-2-4-8(6-9)5-3-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDZMZZCCYYOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=CBr)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438887
Record name 1-(Bromomethylene)-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethylene)-4-methylcyclohexane

CAS RN

77842-32-1
Record name 1-(Bromomethylene)-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Bromomethylene)-4-methylcyclohexane
Reactant of Route 2
1-(Bromomethylene)-4-methylcyclohexane
Reactant of Route 3
1-(Bromomethylene)-4-methylcyclohexane
Reactant of Route 4
1-(Bromomethylene)-4-methylcyclohexane
Reactant of Route 5
1-(Bromomethylene)-4-methylcyclohexane
Reactant of Route 6
1-(Bromomethylene)-4-methylcyclohexane

Citations

For This Compound
1
Citations
YR Bhorge, SH Chang, CT Chang, TH Yan - Tetrahedron, 2012 - Elsevier
This TiCl 4 –Mg promoted coupling of CHBr 3 with various aldehydes and ketones, especially in sterically hindered or enolizable ketones, provides a simple, practical, and …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.